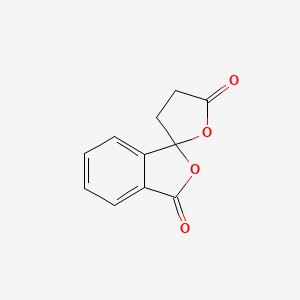
3-Chlorocatechol
Vue d'ensemble
Description
3-chlorocatechol is a chlorocatechol that is catechol in which the hydrogen adjacent to one of the hydroxy groups is replaced by a chlorine. It is a member of monochlorobenzenes and a chlorocatechol.
Mécanisme D'action
Target of Action
3-Chlorocatechol primarily targets enzymes involved in the degradation of chloroaromatic compounds . These enzymes include a second chlorocatechol 1,2-dioxygenase (ClcA2), a second chloromuconate cycloisomerase (ClcB2), a second dienelactone hydrolase (ClcD2), and a muconolactone isomerase-related enzyme (ClcF) . These enzymes play a crucial role in the degradation of chloroaromatic compounds, which are relatively persistent in the environment and often degrade slowly or incompletely .
Mode of Action
This compound interacts with its targets through a series of enzymatic reactions. The compound is metabolized by the enzyme chlorocatechol 1,2-dioxygenase (ClcA2) to form 2-chloro-cis,cis-muconate . This intermediate is then transformed by chloromuconate cycloisomerase (ClcB2) to 5-chloromuconolactone . The 5-chloromuconolactone is then processed by a muconolactone isomerase-related enzyme (ClcF) to give cis-dienelactone . Finally, cis-dienelactone is hydrolyzed by dienelactone hydrolase (ClcD2) to maleylacetate .
Biochemical Pathways
The biochemical pathway affected by this compound is the degradation pathway of chloroaromatic compounds . This pathway involves the conversion of this compound to 2-chloro-cis,cis-muconate, 5-chloromuconolactone, cis-dienelactone, and finally to maleylacetate . This pathway represents a new evolutionary line of these activities .
Result of Action
The result of this compound’s action is the degradation of chloroaromatic compounds, which are environmental pollutants . The enzymatic reactions lead to the formation of less harmful compounds such as maleylacetate . This process helps in the bioremediation of environments contaminated with chloroaromatic compounds .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the presence of chloroaromatic compounds in the environment can induce the expression of the enzymes that metabolize this compound . Furthermore, the efficiency of this compound degradation can be affected by factors such as temperature, pH, and the presence of other compounds . Therefore, the action, efficacy, and stability of this compound are highly dependent on the environmental conditions.
Analyse Biochimique
Biochemical Properties
3-Chlorocatechol is involved in several biochemical reactions, primarily through its interaction with specific enzymes. One of the key enzymes that interact with this compound is 2,3-dihydroxybiphenyl 1,2-dioxygenase. This enzyme catalyzes the cleavage of this compound, leading to the formation of 2-pyrone-6-carboxylic acid and 2-hydroxymuconic acid . Additionally, this compound interacts with chlorocatechol 1,2-dioxygenase, which facilitates its degradation via the ortho-cleavage pathway . These interactions are crucial for the breakdown of chlorinated aromatic compounds in the environment.
Cellular Effects
This compound has been shown to affect various cellular processes. In bacterial cells, it can inhibit the growth of certain strains by interfering with their metabolic pathways. For instance, in Escherichia coli, the presence of this compound inhibits the activity of 2,3-dihydroxybiphenyl 1,2-dioxygenase, leading to reduced cell growth . Additionally, this compound can induce oxidative stress in cells, affecting cell signaling pathways and gene expression. This compound has been observed to cause a decrease in cell viability in strains exposed to high concentrations .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and the subsequent formation of reactive intermediates. This compound acts as a substrate for 2,3-dihydroxybiphenyl 1,2-dioxygenase, which catalyzes its cleavage. During this process, this compound increases the reactivity of the enzyme with oxygen, promoting ring cleavage and the formation of reactive intermediates such as acyl chloride . These intermediates can further react with other biomolecules, leading to enzyme inactivation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under certain conditions but can degrade over time, especially in the presence of specific enzymes . The degradation products of this compound can have long-term effects on cellular function, including changes in metabolic activity and gene expression. In in vitro studies, prolonged exposure to this compound has been associated with decreased cell viability and increased oxidative stress .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may not exhibit significant toxic effects. At higher doses, it can cause adverse effects such as oxidative stress, enzyme inhibition, and changes in metabolic pathways . Studies have shown that high doses of this compound can lead to toxicity in animal models, affecting liver and kidney function . The threshold effects observed in these studies highlight the importance of dosage in determining the safety and efficacy of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its degradation via the meta-cleavage pathway. The key enzyme in this pathway is chlorocatechol 2,3-dioxygenase, which catalyzes the cleavage of this compound to form 5-chlorocarbonyl-2-hydroxy-penta-2,4-dienate . This intermediate is further metabolized to produce compounds such as 2-hydroxymuconate. The metabolic pathways of this compound are essential for the biodegradation of chlorinated aromatic compounds in the environment .
Transport and Distribution
Within cells, this compound is transported and distributed through specific transporters and binding proteins. The compound’s hydrophilic nature allows it to diffuse easily through cellular membranes. Once inside the cell, this compound can interact with various proteins and enzymes, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by its solubility and the presence of specific transporters that facilitate its movement across cellular compartments .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with specific enzymes and proteins. In bacterial cells, this compound is localized in the cytoplasm, where it interacts with enzymes involved in its degradation . The presence of targeting signals and post-translational modifications can also influence the localization of this compound to specific cellular compartments. These interactions are crucial for the compound’s activity and function within the cell .
Propriétés
IUPAC Name |
3-chlorobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2/c7-4-2-1-3-5(8)6(4)9/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKDZDYQXPOXEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193181 | |
| Record name | 3-Chlorocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4018-65-9 | |
| Record name | 3-Chlorocatechol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4018-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chlorocatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004018659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chlorocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chlorobenzene-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLOROCATECHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z3E1G971E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do bacteria degrade 3-chlorocatechol?
A1: Bacteria primarily degrade this compound through two main pathways: the modified ortho-cleavage pathway and the meta-cleavage pathway. [, ]
Q2: Which enzymes are crucial for the degradation of this compound?
A2: Key enzymes include:
- Chlorocatechol 1,2-dioxygenases: Catalyze the ring cleavage of this compound in the ortho-cleavage pathway. [, ]
- Chloromuconate cycloisomerases: Transform the ring cleavage product of this compound in the ortho-cleavage pathway. []
- Dienelactone hydrolases: Further degrade the intermediates of the ortho-cleavage pathway. []
- Chloromuconolactone dehalogenases: Remove chlorine from specific intermediates in the ortho-cleavage pathway. []
- Catechol 2,3-dioxygenases: Catalyze the ring cleavage of this compound in the meta-cleavage pathway but are often inhibited by it. [, ]
Q3: Why is this compound considered toxic to some bacteria?
A3: this compound can inactivate certain enzymes crucial for aromatic compound degradation, like catechol 2,3-dioxygenases, by forming reactive intermediates, such as acyl chlorides, during the meta-cleavage pathway. [, , ]
Q4: Are there bacteria that can tolerate this compound toxicity?
A4: Yes, some bacteria have evolved mechanisms to overcome this compound's toxicity. For example, Pseudomonas putida GJ31 possesses a unique catechol 2,3-dioxygenase resistant to inactivation by this compound. [, ]
Q5: How do some bacteria overcome the inhibitory effects of this compound on catechol 2,3-dioxygenase?
A5: Certain bacteria utilize a modified ortho-cleavage pathway for this compound degradation, thus avoiding the formation of toxic intermediates that inhibit catechol 2,3-dioxygenase. []
Q6: Can bacteria adapt to degrade this compound more efficiently?
A6: Yes, studies have shown that bacteria, like Rhodococcus opacus 1CP, can acquire the ability to mineralize compounds like 2-chlorophenol, leading to the development of a new modified ortho-cleavage pathway involving a this compound branch. This adaptation involves enzymes with distinct properties compared to previously described pathways. [, ]
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound is C6H5ClO2, and its molecular weight is 144.56 g/mol.
Q8: What spectroscopic data are available for this compound?
A8: Various spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR), have been employed to identify and characterize this compound and its metabolites. [, , , ]
Q9: How are the genes involved in this compound degradation organized?
A9: The genes responsible for this compound degradation are often organized in clusters. For instance, in Pseudomonas stutzeri ZWLR2-1, the cnbCDEF gene cluster, similar to a cluster found in Sphingomonas sp. strain TFD44, is likely responsible for the complete conversion of this compound to 3-oxoadipate. []
Q10: What insights do the genetic studies provide about the evolution of this compound degradation pathways?
A10: Genetic analyses suggest that the catabolic clusters responsible for this compound degradation likely evolved through a patchwork assembly process, combining genes from different pathways, such as nitroarene dioxygenases and chlorocatechol degradation pathways. This highlights the adaptability of bacteria in response to xenobiotic exposure. [, , , ]
Q11: Are there similarities between the regulatory mechanisms of different chlorocatechol degradation pathways?
A11: Studies have shown that LysR-type transcriptional regulators play a crucial role in regulating the expression of genes involved in the degradation of chlorocatechols. For instance, ClcR regulates the clcABD operon responsible for this compound degradation, while CatR regulates the catBCA operon for catechol degradation. These regulators share significant sequence homology and bind to conserved DNA sequences, suggesting a common evolutionary origin for these regulatory systems. [, , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


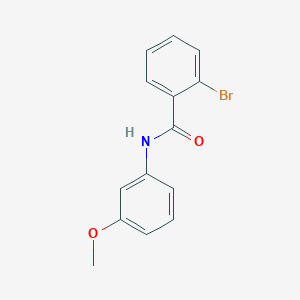

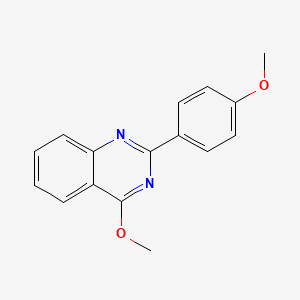
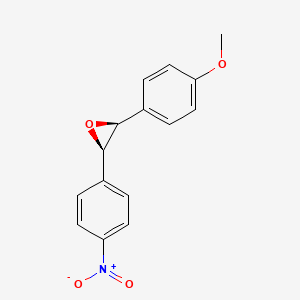
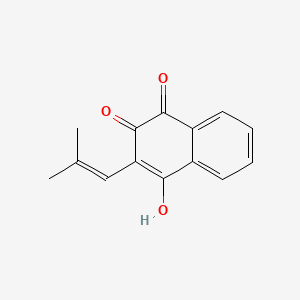
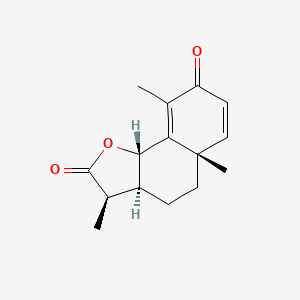

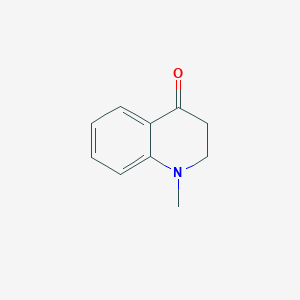

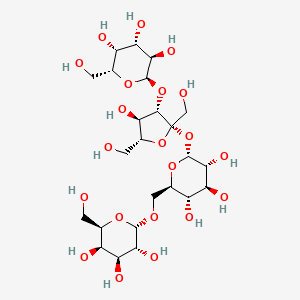
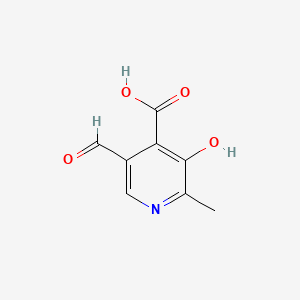
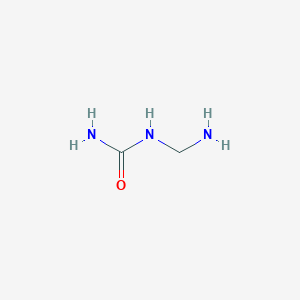
![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl]methyl (2R,3S,6R)-3-hydroxy-6-methyl-4-oxotetrahydro-2H-pyran-2-yl dihydrogen diphosphate](/img/structure/B1204691.png)
